Cas no 16155-60-5 (Oxazole,2-(4-methylphenyl)-5-phenyl-)

Oxazole,2-(4-methylphenyl)-5-phenyl-, is a heterocyclic aromatic compound featuring an oxazole core substituted with a 4-methylphenyl group at the 2-position and a phenyl group at the 5-position. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The compound exhibits stability under standard conditions and serves as a versatile intermediate for constructing more complex molecular frameworks. Its aromatic substituents enhance π-conjugation, which may be advantageous in materials science applications, such as optoelectronic devices. The methyl group offers additional reactivity for further functionalization, broadening its utility in medicinal chemistry and agrochemical development.
Oxazole,2-(4-methylphenyl)-5-phenyl- structure
16155-60-5 structure
Product Name:Oxazole,2-(4-methylphenyl)-5-phenyl-
CAS No:16155-60-5
MF:C16H13NO
MW:235.280524015427
CID:161686
PubChem ID:259990
Update Time:2025-05-19

Oxazole,2-(4-methylphenyl)-5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Oxazole,2-(4-methylphenyl)-5-phenyl-
    • 2-(4-methylphenyl)-5-phenyl-1,3-oxazole
    • 2-(4-methylphenyl)-5-phenyloxazole
    • 5-Phenyl-2-(p-tolyl)oxazol
    • 5-phenyl-2-(p-tolyl)oxazole
    • 5-Phenyl-2-p-tolyl-oxazol
    • 5-phenyl-2-p-tolyl-oxazole
    • 5-Phenyl-2-p-tolyloxazole
    • AC1L627D
    • AC1Q4WP9
    • CTK4D0885
    • Enamine_002047
    • HMS1399N01
    • NSC90778
    • SureCN4883303
    • AKOS027328793
    • oxazole, 2-(4-methylphenyl)-5-phenyl-
    • 16155-60-5
    • CS-0281293
    • DTXSID80293574
    • NSC-90778
    • SCHEMBL4883303
    • Z56822462
    • 2-(4-tolyl)-5-phenyl-oxazol
    • Inchi: 1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-11-15(18-16)13-5-3-2-4-6-13/h2-11H,1H3
    • InChI Key: LTGNYHGEFNFIBD-UHFFFAOYSA-N
    • SMILES: O1C(=CN=C1C1C=CC(C)=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 235.09979
  • Monoisotopic Mass: 235.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03
  • LogP: 4.31700

Oxazole,2-(4-methylphenyl)-5-phenyl- Pricemore >>

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Additional information on Oxazole,2-(4-methylphenyl)-5-phenyl-

Introduction to Oxazole, 2-(4-methylphenyl)-5-phenyl- (CAS No. 16155-60-5)

Oxazole, 2-(4-methylphenyl)-5-phenyl-, identified by its Chemical Abstracts Service number (CAS No. 16155-60-5), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazole class, characterized by a five-membered ring containing one oxygen atom and two carbon atoms. The presence of two phenyl groups at the 2- and 5-positions, along with a 4-methylphenyl group at the 2-position, endows this molecule with unique structural and electronic properties that make it a promising candidate for further investigation in drug discovery and development.

The structural framework of Oxazole, 2-(4-methylphenyl)-5-phenyl- contributes to its potential biological activity. The oxazole ring is known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. The introduction of phenyl groups enhances the lipophilicity and binding affinity of the molecule, which are critical factors in drug design. Additionally, the methyl group at the para position of the 4-methylphenyl ring may influence the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

In recent years, there has been growing interest in developing novel heterocyclic compounds for therapeutic applications. Oxazole derivatives have been extensively studied due to their versatility and efficacy in modulating biological pathways. For instance, research has demonstrated that oxazole-based compounds can interact with enzymes and receptors involved in pain perception, neurodegeneration, and cancer progression. The specific substitution pattern in Oxazole, 2-(4-methylphenyl)-5-phenyl- makes it an intriguing subject for further exploration.

One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current studies suggest that Oxazole derivatives may serve as lead compounds for the development of new drugs targeting neurological disorders. The phenyl groups in Oxazole, 2-(4-methylphenyl)-5-phenyl- could facilitate binding to specific protein targets, thereby modulating disease-related pathways. For example, preliminary computational studies have indicated that this compound might interact with voltage-gated ion channels, which are implicated in conditions such as epilepsy and chronic pain.

The synthesis of Oxazole, 2-(4-methylphenyl)-5-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the phenyl rings at the 2- and 5-positions typically involves cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are facilitated by transition metal catalysts, which ensure high selectivity and yield. The presence of the methyl group at the para position further complicates the synthesis but also enhances the compound's pharmacological potential.

Recent advancements in synthetic methodologies have enabled more efficient production of complex heterocyclic compounds like Oxazole, 2-(4-methylphenyl)-5-phenyl-. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved scalability. These innovations are particularly valuable in pharmaceutical research, where rapid access to novel compounds is essential for accelerating drug discovery programs.

Evaluation of Oxazole derivatives has shown promising results in preclinical studies. For instance, certain oxazole-based compounds have demonstrated inhibitory activity against kinases involved in cancer cell proliferation. The structural features of Oxazole, 2-(4-methylphenyl)-5-phenyl-, including its aromatic rings and heterocyclic core, may contribute to its ability to disrupt aberrant signaling pathways associated with malignancies. Further investigation into its mechanism of action could uncover new therapeutic strategies.

The pharmacokinetic properties of Oxazole, 2-(4-methylphenyl)-5-phenyl- are also under scrutiny to assess its suitability for clinical translation. Factors such as solubility, stability, and metabolic clearance play a crucial role in determining a drug's bioavailability and efficacy. Computational modeling techniques have been employed to predict these properties before experimental validation is conducted.

In conclusion,Oxazole, 2-(4-methylphenyl)-5-phenyl- (CAS No. 16155-60-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activity. Ongoing research into this compound and related derivatives holds promise for developing novel therapeutic agents that address critical medical challenges.

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